3-Nitrobenzylamine hydrochloride
Overview
Description
3-Nitrobenzylamine hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 . It appears as a white to light yellow crystal powder . This compound is used as an intermediate in many organic syntheses .
Synthesis Analysis
3-Nitrobenzylamine hydrochloride has been used in the synthesis of an azobenzene amino acid, which acts as a photo-inducible conformational switch in polypeptides . It has also been used in the synthesis of 2,4-dimethoxybenzylidene-3-nitrobenzylamine .Molecular Structure Analysis
The molecular structure of 3-Nitrobenzylamine hydrochloride consists of a benzene ring substituted with a nitro group (NO2) and a benzylamine group (CH2NH2). The hydrochloride indicates that the compound forms a salt with hydrochloric acid (HCl), which contributes to its stability .Physical And Chemical Properties Analysis
3-Nitrobenzylamine hydrochloride is a solid at room temperature with a melting point of 229-231 °C . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the search results .Scientific Research Applications
- Scientific Field: Organic Chemistry
- Application Summary: 3-Nitrobenzylamine hydrochloride is used in the synthesis of an azobenzene amino acid . Azobenzene amino acids are often used as photo-inducible conformational switches in polypeptides .
- Methods of Application: While the exact method of synthesis is not provided, it typically involves the reaction of 3-Nitrobenzylamine hydrochloride with other organic compounds under specific conditions .
- Results or Outcomes: The result is an azobenzene amino acid that can be used as a photo-inducible conformational switch in polypeptides .
- Scientific Field: Organic Chemistry
- Application Summary: 3-Nitrobenzylamine hydrochloride is also used in the synthesis of 2,4-dimethoxybenzylidene-3-nitrobenzylamine .
- Methods of Application: The exact method of synthesis is not provided, but it typically involves the reaction of 3-Nitrobenzylamine hydrochloride with other organic compounds under specific conditions .
- Results or Outcomes: The result is 2,4-dimethoxybenzylidene-3-nitrobenzylamine .
Synthesis of Azobenzene Amino Acid
Synthesis of 2,4-Dimethoxybenzylidene-3-nitrobenzylamine
Safety And Hazards
3-Nitrobenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3-nitrophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXLCHQWOZGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949048 | |
Record name | 1-(3-Nitrophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzylamine hydrochloride | |
CAS RN |
26177-43-5 | |
Record name | Benzenemethanamine, 3-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26177-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 26177-43-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Nitrophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzylammonium hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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